molecular formula C12H22N2O2 B14217051 Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- CAS No. 824938-92-3

Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-

Cat. No.: B14217051
CAS No.: 824938-92-3
M. Wt: 226.32 g/mol
InChI Key: FZICQURSTMBRBF-VXGBXAGGSA-N
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Description

Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- is a chemical compound known for its unique structure and properties It features a cyclohexyl ring substituted with a morpholine group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- typically involves the reaction of a cyclohexyl derivative with morpholine and acetamide under controlled conditions. The process may include steps such as:

    Formation of the cyclohexyl intermediate: This can be achieved through the hydrogenation of a suitable aromatic precursor.

    Substitution with morpholine: The cyclohexyl intermediate is then reacted with morpholine in the presence of a catalyst to form the morpholinyl-cyclohexyl derivative.

    Acetamide formation: Finally, the morpholinyl-cyclohexyl derivative is reacted with acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-
  • Acetamide, N-(2-hydroxyphenyl)-

Comparison

Compared to similar compounds, Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties

Properties

CAS No.

824938-92-3

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

N-[(1R,2R)-2-morpholin-4-ylcyclohexyl]acetamide

InChI

InChI=1S/C12H22N2O2/c1-10(15)13-11-4-2-3-5-12(11)14-6-8-16-9-7-14/h11-12H,2-9H2,1H3,(H,13,15)/t11-,12-/m1/s1

InChI Key

FZICQURSTMBRBF-VXGBXAGGSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCCC[C@H]1N2CCOCC2

Canonical SMILES

CC(=O)NC1CCCCC1N2CCOCC2

Origin of Product

United States

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